molecular formula C19H17FN4O3 B11657053 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11657053
M. Wt: 368.4 g/mol
InChI Key: NFVQJXIPFGDMFT-SRZZPIQSSA-N
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Description

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C18H16FN3O3. This compound is part of the pyrazole family, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide with 3-ethoxy-4-hydroxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the carbohydrazide moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-methylbenzyl)oxyphenyl-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-methylbenzyl)oxyphenyl-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both ethoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent or chemical intermediate.

Properties

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17FN4O3/c1-2-27-18-9-12(3-8-17(18)25)11-21-24-19(26)16-10-15(22-23-16)13-4-6-14(20)7-5-13/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+

InChI Key

NFVQJXIPFGDMFT-SRZZPIQSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)O

Origin of Product

United States

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